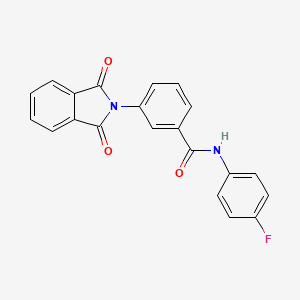![molecular formula C11H12ClF3N2O B3604523 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B3604523.png)
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide
Overview
Description
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide, also known as CTDMG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDMG belongs to the class of glycine transporter inhibitors and has been found to exhibit promising results in treating various neurological disorders.
Mechanism of Action
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide acts as a competitive inhibitor of the glycine transporter, thereby preventing the uptake of glycine into the presynaptic terminal. This results in an increase in the concentration of glycine in the synaptic cleft, which activates the N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors leads to enhanced neurotransmission and improved cognitive function.
Biochemical and physiological effects:
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide has been found to exhibit several biochemical and physiological effects, including improved cognitive function, enhanced learning and memory, and increased attention span. Additionally, N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide in lab experiments include its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, the limitations of using N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide in lab experiments include its short half-life and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
Future research on N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide should focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to investigate the potential of N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide in treating other neurological disorders, such as depression and anxiety. Furthermore, the development of novel N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide analogs with improved pharmacokinetic properties could lead to the discovery of more potent and selective glycine transporter inhibitors.
Scientific Research Applications
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications in neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Recent studies have shown that N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~,N~2~-dimethylglycinamide can effectively block glycine transporters, which are responsible for the uptake of glycine in the brain. This results in an increase in the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission and improved cognitive function.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(dimethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c1-17(2)6-10(18)16-9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVFTVKIGUYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3604443.png)

![4-[1-cyano-2-(3-iodo-4,5-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B3604456.png)
![methyl 4-chloro-3-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3604461.png)

![4-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3604483.png)
amino]benzamide](/img/structure/B3604487.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3604491.png)
![methyl 4-chloro-3-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B3604492.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3604503.png)
![methyl 2-[(4-{[(benzylthio)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B3604510.png)
![ethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3604518.png)
![4-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3604528.png)
![N-(3,5-dimethylphenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3604529.png)